molecular formula C9H15BrN2S B12524263 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole CAS No. 782501-81-9

1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole

Cat. No.: B12524263
CAS No.: 782501-81-9
M. Wt: 263.20 g/mol
InChI Key: QJGNAYMYUKUDTP-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

The ¹H NMR spectrum of 1-{2-[(2-bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits distinct signals for the pyrazole protons, methyl groups, and thioether-bromoethyl chain. The pyrazole proton at position 4 resonates as a singlet near δ 6.10 ppm, while the 3,5-dimethyl groups appear as singlets at δ 2.25 ppm and δ 2.30 ppm. The thioether-linked ethyl chain shows a triplet at δ 2.75 ppm (–SCH2CH2–) and a multiplet at δ 3.45 ppm (–CH2Br).

¹³C NMR data corroborate these assignments, with the pyrazole carbons (C3, C5) appearing at δ 145.0 ppm and δ 138.7 ppm, respectively. The bromoethyl carbon (–CH2Br) is observed at δ 34.8 ppm, while the thioether carbons (–SCH2–) resonate at δ 28.0 ppm.

FT-IR Spectroscopy

Key IR absorptions include a C–Br stretch at 560 cm⁻¹ and a C–S vibration at 670 cm⁻¹, confirming the presence of the thioether-bromoethyl moiety. The pyrazole ring exhibits characteristic C=N stretching at 1550 cm⁻¹ and aromatic C–H bending at 1210 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 287.04 [M+H]⁺, consistent with the molecular formula C9H15BrN2S. Fragmentation pathways include loss of the bromoethyl group (–C2H4Br, m/z 170.08) and cleavage of the thioether bond (–SCH2CH2–, m/z 203.08).

Table 2: Key Spectroscopic Data

Technique Signal (δ, ppm / cm⁻¹ / m/z) Assignment
¹H NMR 6.10 (s, 1H) Pyrazole H4
¹³C NMR 145.0 ppm Pyrazole C3
FT-IR 560 cm⁻¹ C–Br stretch
HRMS 287.04 [M+H]⁺ Molecular ion

Comparative Analysis with Related Bromoethylpyrazole Derivatives

1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole differs from simpler analogs like 1-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS 67000-35-5) by the inclusion of a thioether bridge. This structural modification alters both reactivity and physicochemical properties:

  • Solubility : The thioether group enhances lipophilicity, reducing aqueous solubility compared to the parent bromoethyl derivative.
  • Reactivity : The sulfur atom participates in radical reactions, enabling β-addition pathways with thiols or alkenes under thermal conditions. In contrast, 1-(2-bromoethyl)pyrazole undergoes nucleophilic substitution at the bromine center without thioether-mediated side reactions.

Table 3: Properties of Bromoethylpyrazole Derivatives

Compound Molecular Weight Key Functional Group Reactivity Profile
1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole 203.08 Bromoethyl Nucleophilic substitution
Target compound 287.04 Thioether-bromoethyl Radical β-addition

Conformational Studies of Thioether-Containing Side Chains

The thioether-bromoethyl side chain adopts multiple conformations due to rotation around the C–S and C–C bonds. Density functional theory (DFT) calculations predict three low-energy conformers:

  • Extended conformation : The bromoethyl and thioethyl chains align linearly, minimizing steric clashes (energy: 0 kcal/mol).
  • Gauche conformation : The C–S–C–C dihedral angle measures 60°, introducing mild steric strain (energy: +1.2 kcal/mol).
  • Folded conformation : The bromoethyl group bends toward the pyrazole core, increasing van der Waals repulsion (energy: +2.5 kcal/mol).

Crystal structures of related thioether-bis(pyrazolyl)methane ligands show that aromatic stacking interactions stabilize extended conformations, while alkyl substituents favor gauche forms. In the target compound, the 3,5-dimethyl groups likely disfavor folded conformations due to steric hindrance.

Table 4: Predicted Conformational Energies

Conformation Relative Energy (kcal/mol) Dominant Stabilizing Factor
Extended 0.0 Minimal steric hindrance
Gauche +1.2 Partial π stacking
Folded +2.5 None (high strain)

Properties

CAS No.

782501-81-9

Molecular Formula

C9H15BrN2S

Molecular Weight

263.20 g/mol

IUPAC Name

1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15BrN2S/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3

InChI Key

QJGNAYMYUKUDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCSCCBr)C

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The 3,5-dimethylpyrazole scaffold is typically synthesized via cyclocondensation reactions . Two primary methods are highlighted:

Method A: Hydrazine Hydrate and Pentane-2,4-dione

Procedure :

  • Reactants : Pentane-2,4-dione (diketone) and hydrazine hydrate.
  • Conditions : Methanol, 25–35°C, exothermic reaction.
  • Yield : Quantitative.

Mechanism :

  • Hydrazine hydrate reacts with the diketone to form a hydrazone intermediate.
  • Cyclization and dehydration yield 3,5-dimethylpyrazole (Scheme 1).

Advantages :

  • High yield and simplicity.
  • Scalable for industrial applications.
Component Role Source
Pentane-2,4-dione Carbonyl source Commercially available
Hydrazine hydrate Nucleophile for cyclization Common reagent

Method B: Flow Chemistry for Pyrazole Synthesis

Procedure :

  • Reactants : Vinylidene keto esters and hydrazine derivatives.
  • Conditions : Continuous-flow setup, 62–82% yields.

Mechanism :

  • Hydrazine derivatives react with diketones in a flow reactor.
  • Regioselective pyrazole formation is achieved via controlled residence times.

Advantages :

  • Improved safety (avoids hazardous intermediates).
  • High regioselectivity (e.g., 95:5 ratios).

Substituent Synthesis: 2-[(2-Bromoethyl)sulfanyl]ethyl

The substituent consists of a bromoethyl group linked to a sulfanyl (S) atom, which is further connected to an ethyl chain.

Key Steps for Substituent Preparation

Step 1: Synthesis of 2-Bromoethyl Ethyl Sulfide

Procedure :

  • Reactants : Ethyl 2-hydroxyethyl sulfide and phosphorus tribromide (PBr₃).
  • Conditions : Dichloromethane (DCM), 0°C, 2.33 hours.
  • Yield : 92%.

Mechanism :

  • PBr₃ replaces the hydroxyl group in ethyl 2-hydroxyethyl sulfide with bromine.
  • Forms 2-bromoethyl ethyl sulfide (CH₂CH₂Br-S-CH₂CH₃).
Reagent Role Conditions
Ethyl 2-hydroxyethyl sulfide Precursor Commercially available
PBr₃ Brominating agent 0°C, DCM, 2.33 h
Step 2: Functionalization for N1-Substitution

To attach the substituent to the pyrazole core, N-alkylation is employed.

Method C: K₂CO₃/DMSO-Catalyzed Alkylation

Procedure :

  • Reactants : 3,5-Dimethylpyrazole and 2-bromoethyl ethyl sulfide.
  • Conditions : K₂CO₃, DMSO, 80–120°C, 12–24 hours.
  • Yield : 50–80% (estimated based on analogous reactions).

Mechanism :

  • K₂CO₃ deprotonates the pyrazole’s N1 hydrogen, enhancing nucleophilicity.
  • The bromoethyl sulfide undergoes nucleophilic substitution at the bromine site.

Advantages :

  • Regioselective N1-substitution.
  • Avoids hazardous intermediates.

Final Assembly: Target Compound Synthesis

The target compound is synthesized via N-alkylation of 3,5-dimethylpyrazole with the preformed substituent.

Optimized Protocol

Step Description Conditions Yield
1 Cyclocondensation of pentane-2,4-dione and hydrazine hydrate Methanol, 25–35°C, 2 h 100%
2 Bromination of ethyl 2-hydroxyethyl sulfide PBr₃, DCM, 0°C, 2.33 h 92%
3 N-Alkylation of pyrazole with substituent K₂CO₃, DMSO, 80°C, 12 h 50–80%

Critical Analysis of Reaction Pathways

Challenges in Substituent Synthesis

  • Steric Hindrance : The ethyl and bromoethyl groups may hinder reaction rates.
  • Hydrolysis Risk : Bromoethyl sulfides are prone to hydrolysis under acidic/aqueous conditions.

Mitigation Strategies

  • Anhydrous Conditions : Use DMSO or DCM to prevent hydrolysis.
  • Catalyst Selection : K₂CO₃ or DIPEA enhance nucleophilicity without generating HBr.

Comparative Data

Table 1: Pyrazole Core Synthesis Methods

Method Reactants Conditions Yield References
Cyclocondensation Pentane-2,4-dione + Hydrazine hydrate Methanol, 25–35°C, 2 h 100%
Flow Chemistry Vinylidene keto ester + Hydrazine Continuous flow, 62–82°C 62–82%

Table 2: Substituent Synthesis Methods

Method Reactants Conditions Yield References
PBr₃ Bromination Ethyl 2-hydroxyethyl sulfide + PBr₃ DCM, 0°C, 2.33 h 92%

Mechanistic Insights

N-Alkylation Mechanism

  • Deprotonation : K₂CO₃ removes the N1 proton, forming a nucleophilic pyrazole.
  • Nucleophilic Attack : The pyrazole attacks the bromine in 2-bromoethyl ethyl sulfide.
  • Elimination : HBr is released, forming the target compound.

Key Factors :

  • Base Strength : K₂CO₃ > NaH for regioselective N1-substitution.
  • Solvent : DMSO enhances solubility and reaction rates.

Scientific Research Applications

Biological Activities

1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits a range of biological activities that are critical for its applications in medicinal chemistry:

Antimicrobial Activity

Research has shown that pyrazole derivatives possess significant antimicrobial properties. For instance, studies indicate that certain synthesized pyrazole carboxamides demonstrate notable antifungal activity against various pathogens . The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects. Compounds similar to 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole have been documented to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses . This property makes them candidates for treating inflammatory diseases.

Anticancer Potential

The compound's ability to modulate androgen receptors suggests its potential as a therapeutic agent in treating hormone-dependent cancers like prostate cancer. Pyrazole derivatives have been explored as tissue-selective androgen receptor modulators (SARMs), showcasing their utility in cancer therapy .

Applications in Medicinal Chemistry

The unique structure of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole allows it to serve as a scaffold for developing new drugs. Its derivatives can be synthesized to target specific diseases:

Application AreaExamples of UseReferences
Antimicrobial AgentsSynthesis of novel pyrazole derivatives for infections
Anti-inflammatory DrugsDevelopment of compounds inhibiting IL-6 and TNF-α
Cancer TreatmentSARMs for prostate cancer therapy

Agricultural Applications

In addition to medicinal uses, compounds like 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole may also find applications in agriculture as pesticides or herbicides. The antimicrobial properties can be leveraged to develop agrochemicals that protect crops from fungal infections.

Case Studies

Several studies have documented the synthesis and evaluation of pyrazole derivatives:

  • Antifungal Activity Study : A series of pyrazole carboxamides were synthesized and tested against fungal strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Evaluation : Compounds derived from pyrazoles were tested for their ability to reduce inflammation in animal models, demonstrating significant efficacy compared to standard treatments.
  • Cancer Research : Research has focused on the development of pyrazole-based SARMs, with compounds showing selective action on androgen receptors linked to prostate cancer progression.

Mechanism of Action

The mechanism of action of 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Halogen Sulfur Linker Key Applications
Target Compound C₇H₁₁BrN₂ 3,5-dimethyl, bromoethyl-sulfanyl Br Yes Alkylation studies (potential)
3,5-Diphenyl-1H-pyrazole C₁₅H₁₂N₂ 3,5-diphenyl None No Medicinal chemistry
Fluorinated Pyrazole (13f) C₁₂H₁₀F₄N₄ 4-fluorophenyl, trifluoromethyl F No Drug design
4-Bromo-2-(4'-chlorophenyl)-...-pyrazol-3-one C₁₂H₁₁BrClN₂O Bromo, chlorophenyl Br, Cl No Reactive intermediates
O-Ethyl S-2-Diisopropylammoniumethyl... C₁₁H₂₇ClNO₂PS Phosphonothiolate, ammonium Cl Yes Organophosphate analogs

Key Research Findings

  • Structural Flexibility : Sulfanyl linkers (as in Montelukast derivatives) are critical for drug targeting, suggesting the target’s utility in modular synthesis .
  • Synthetic Challenges : Brominated pyrazoles (e.g., Examples 5.17–5.20) require precise control of halogen placement, a consideration for scaling the target compound’s synthesis .

Biological Activity

1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole is a synthetic organic compound notable for its unique structure and potential biological activities. This compound, with the chemical formula C9H15BrN2S and a molecular weight of 263.20 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.

Structural Characteristics

The compound features a pyrazole ring substituted with a bromoethyl sulfanyl group, which is crucial for its biological activity. The presence of sulfur and bromine in its structure contributes to its reactivity and interaction with biological targets.

Property Details
IUPAC Name 1-[2-(2-bromoethylsulfanyl)ethyl]-3,5-dimethylpyrazole
CAS Number 782501-81-9
Molecular Formula C9H15BrN2S
Molecular Weight 263.20 g/mol

Antimicrobial Properties

Research indicates that 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibits significant antimicrobial activity. Various studies have shown its effectiveness against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Klebsiella pneumoniae

In vitro studies demonstrated that compounds with similar structural features showed up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at specific concentrations, indicating strong anti-inflammatory and antimicrobial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, studies have revealed that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, suggesting that 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole may possess similar capabilities.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromoethyl sulfanyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions. This mechanism is crucial for both its antimicrobial and anticancer effects.

Study 1: Antimicrobial Activity

A study assessed the efficacy of various pyrazole derivatives against common bacterial pathogens. The results indicated that compounds similar to 1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole exhibited significant antibacterial activity, particularly against resistant strains .

Study 2: Anticancer Potential

In another investigation, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications to the pyrazole structure could enhance anticancer activity. The study highlighted the importance of the bromoethyl sulfanyl group in mediating these effects .

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